molecular formula C26H25BrN2O4S B15036779 2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 5823-85-8

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15036779
CAS No.: 5823-85-8
M. Wt: 541.5 g/mol
InChI Key: WRWKZPXIFAJMCO-UHFFFAOYSA-N
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Description

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenoxy group, ethoxy groups, and a tetrahydrobenzothieno pyrimidinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with ethylene oxide under basic conditions to form 4-(2-bromoethoxy)phenol.

    Ethoxylation: The intermediate is further reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, yielding 4-(2-(4-bromophenoxy)ethoxy)-3-ethoxyphenol.

    Cyclization: The final step involves the cyclization of the ethoxylated intermediate with a suitable thiourea derivative under acidic conditions to form the tetrahydrobenzothieno pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromophenoxy position.

Scientific Research Applications

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenoxy and ethoxy groups play a crucial role in its binding affinity and specificity. The tetrahydrobenzothieno pyrimidinone core is essential for its biological activity, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 2-(4-Bromophenoxy)-N’-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its tetrahydrobenzothieno pyrimidinone core, which imparts unique biological properties

Properties

CAS No.

5823-85-8

Molecular Formula

C26H25BrN2O4S

Molecular Weight

541.5 g/mol

IUPAC Name

2-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25BrN2O4S/c1-2-31-21-15-16(7-12-20(21)33-14-13-32-18-10-8-17(27)9-11-18)24-28-25(30)23-19-5-3-4-6-22(19)34-26(23)29-24/h7-12,15H,2-6,13-14H2,1H3,(H,28,29,30)

InChI Key

WRWKZPXIFAJMCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=C(C=C5)Br

Origin of Product

United States

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